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Compound of Interest

Compound Name: TM5275 sodium

Cat. No.: B10764139

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the oral administration of
TM5275 sodium, a potent and selective small molecule inhibitor of plasminogen activator
inhibitor-1 (PAI-1). The information is compiled from preclinical studies and is intended to guide
researchers in designing and executing experiments involving this compound.

Introduction

TM5275 is an orally bioavailable inhibitor of PAI-1, a key regulator of the fibrinolytic system.[1]
[2] Elevated PAI-1 levels are implicated in various pathological conditions, including
thrombosis, fibrosis, and cancer.[3][4][5] TM5275 has demonstrated antithrombotic and anti-
fibrotic efficacy in several preclinical models. It has a favorable pharmacokinetic profile and low
toxicity in mice and rats.

Chemical Name: 5-chloro-2-[({2-[4-(diphenylmethyl)piperazin-1-yl]-2-
oxoethoxy}acetyl)amino]benzoate Molecular Formula: C28H26CIN30O5 Molecular Weight:
531.98 g/mol

Mechanism of Action

TM5275 selectively inhibits PAI-1 with an IC50 of 6.95 uM. It binds to strand 4 of the A 3-sheet
(s4A) position of PAI-1. This interaction induces a conformational change in PAI-1, converting it
from an active inhibitor to a substrate for tissue plasminogen activator (tPA) and urokinase-type
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plasminogen activator (uPA). This ultimately enhances the breakdown of fibrin clots and
reduces the deposition of extracellular matrix.
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Caption: Mechanism of TM5275 in the fibrinolytic system.

Quantitative Data Summary

The following table summarizes the quantitative data from various preclinical studies involving
oral administration of TM5275.
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Experimental Protocols
Preparation of TM5275 Sodium for Oral Administration

Materials:
e TM5275 sodium powder

Vehicle:

o 0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile water

o Sterile drinking water

Sterile tubes

Vortex mixer

Sonicator (optional)

Protocol for CMC Suspension:

Weigh the required amount of TM5275 sodium powder.

Prepare a 0.5% CMC solution by dissolving CMC in sterile water. Stir until fully dissolved.

Suspend the TM5275 powder in the 0.5% CMC solution to the desired final concentration.

Vortex the suspension thoroughly to ensure uniformity.

If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

Administer the suspension to the animals via oral gavage.
Protocol for Administration in Drinking Water:

o Calculate the total daily dose of TM5275 required per animal based on its weight and the
target dosage (e.g., 50 mg/kg/day).

» Estimate the daily water consumption of the animals.
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o Dissolve the calculated amount of TM5275 in the corresponding volume of drinking water to
achieve the target daily dose.

e Provide the medicated water to the animals as the sole source of drinking water.

o Prepare fresh medicated water daily.

In Vivo Antithrombotic Study in Rats

This protocol is adapted from a study investigating the antithrombotic effects of TM5275 in a rat
model.

Animals: Male CD rats.

Experimental Groups:

Vehicle control (0.5% CMC solution)

TM5275 (10 mg/kg)

TM5275 (50 mg/kg)

Positive control (e.g., ticlopidine 500 mg/kg)
Procedure:

o Administer the respective treatments (vehicle, TM5275, or positive control) orally by gavage
90 minutes before the surgical procedure.

 Induce thrombus formation in an arteriovenous shunt.
¢ Allow blood to circulate through the shunt for 30 minutes.
o At the end of the circulation period, retrieve the thrombus.

o Measure the wet weight of the thrombus.
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Antithrombotic Study Workflow
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Caption: Workflow for in vivo antithrombotic study.

Pharmacokinetic Study in Mice

This protocol is based on a study assessing the plasma concentration of TM5275 in mice
following oral administration.

Animals: Male ICR mice.
Procedure:
o Administer TM5275 (50 mg/kg) orally by gavage.

o Collect heparinized blood samples from the tail vein at the following time points: O (pre-
dose), 1, 2, 6, and 24 hours post-administration.

o Centrifuge the blood samples to separate the plasma.
o Store the plasma samples at -80°C until analysis.

o Determine the plasma concentration of TM5275 using a validated analytical method, such as
reverse-phase high-performance liquid chromatography (HPLC).
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Pharmacokinetic Study Workflow
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Caption: Workflow for pharmacokinetic study in mice.
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Safety and Toxicology

TM5275 exhibits a favorable safety profile with very low toxicity observed in mice and rats. In
nonhuman primates, it has been shown to have antithrombotic benefits without a significant
bleeding effect.

Conclusion

TM5275 sodium is a promising PAI-1 inhibitor with demonstrated efficacy in preclinical models
of thrombosis and fibrosis when administered orally. The protocols outlined in these application
notes provide a foundation for researchers to further investigate the therapeutic potential of this
compound. Careful consideration of the experimental model, dosage, and vehicle is crucial for

obtaining reliable and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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